molecular formula C22H24N2O2 B6568899 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide CAS No. 946368-44-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B6568899
CAS No.: 946368-44-1
M. Wt: 348.4 g/mol
InChI Key: FBLPSOVBIIABPC-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroquinoline core, a benzoyl group, and a cyclopentanecarboxamide moiety, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the benzoylated tetrahydroquinoline with cyclopentanecarboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Benzyl-substituted tetrahydroquinoline

    Substitution: Various substituted amides

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(17-7-4-5-8-17)23-19-13-12-16-11-6-14-24(20(16)15-19)22(26)18-9-2-1-3-10-18/h1-3,9-10,12-13,15,17H,4-8,11,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPSOVBIIABPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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